Fmoc-ser-oall

CAS No.:

Cat. No.: VC20482256

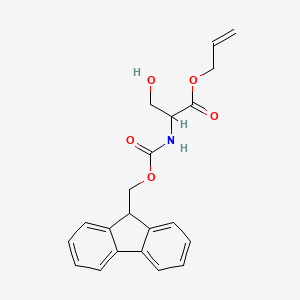

Molecular Formula: C21H21NO5

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H21NO5 |

|---|---|

| Molecular Weight | 367.4 g/mol |

| IUPAC Name | prop-2-enyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate |

| Standard InChI | InChI=1S/C21H21NO5/c1-2-11-26-20(24)19(12-23)22-21(25)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19,23H,1,11-13H2,(H,22,25) |

| Standard InChI Key | HJPQKBAZSODTJO-UHFFFAOYSA-N |

| Canonical SMILES | C=CCOC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical and Structural Characteristics of Fmoc-Ser-OAll

Molecular Architecture

Fmoc-Ser-OAll features a stereospecific L-serine backbone modified at two sites:

-

α-Amino Group: Protected by the Fmoc group, a UV-detectable moiety that enables real-time monitoring of coupling efficiency.

-

β-Hydroxyl Group: Shielded by an allyl ether, which provides stability under basic conditions typically used for Fmoc removal .

The compound’s IUPAC name, prop-2-enyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate, reflects its esterified hydroxyl group and Fmoc-protected amine. X-ray crystallography and NMR studies confirm the (S)-configuration at the α-carbon, essential for maintaining chiral integrity in peptide sequences .

Physicochemical Properties

Key properties include:

-

Solubility: High solubility in polar aprotic solvents like DMF and DCM, critical for SPPS .

-

Stability: Resists racemization under standard coupling conditions (pH 7–9, 25°C) .

-

Deprotection Kinetics: Allyl groups are cleaved via palladium-catalyzed deprotection, while Fmoc is removed with piperidine or DBU .

Table 1: Physicochemical Data of Fmoc-Ser-OAll

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 367.4 g/mol | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| Density | 1.3 g/cm³ |

Synthetic Applications in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ser-OAll is employed in SPPS to prevent side-chain interference during elongation. The allyl group’s orthogonal stability allows sequential deprotection without affecting the Fmoc group. For example, in the synthesis of cyclohexapeptides, the allyl group is retained during resin-bound assembly and removed post-cyclization to expose the hydroxyl for further functionalization.

Case Study: Synthesis of Multiphosphorylated Peptides

Recent work demonstrates Fmoc-Ser-OAll’s compatibility with phosphorylated residues. In a 2022 study, DBU (0.5%) at 90°C achieved 97% Fmoc deprotection in 5 minutes without inducing β-elimination in pSer-containing peptides . This contrasts with piperidine, which caused significant side reactions under identical conditions .

Table 2: Deprotection Efficiency of Fmoc-Ser-OAll Under Basic Conditions

| Base | Concentration | Time | Deprotection Yield | β-Elimination |

|---|---|---|---|---|

| DBU | 0.5% | 5 min | 97% | None |

| Piperidine | 5% | 2 h | 83% | Significant |

| Morpholine | 10% | 2 h | 89% | Minimal |

Data sourced from kinetic studies on model peptides .

Mechanistic Insights into Deprotection and Stability

Fmoc Removal Pathways

DFT calculations reveal that Fmoc deprotection via DBU proceeds through a low-energy transition state ( kcal/mol), involving proton transfer from the Fmoc cyclopentyl moiety to DBU . This step generates dibenzofulvene, which is scavenged by water or piperidine .

Allyl Group Cleavage

The allyl ether is typically removed using Pd(0) catalysts (e.g., Pd(PPh₃)₄) in the presence of nucleophiles like morpholine. This reaction proceeds via oxidative addition of palladium to the allyl group, followed by nucleophilic attack and reductive elimination .

Applications in Advanced Peptide Design

Cyclic Peptide Synthesis

Fmoc-Ser-OAll enables head-to-tail cyclization by serving as a scaffold for orthogonal protection. After linear assembly on resin, the allyl group is cleaved to expose the hydroxyl, which undergoes activation (e.g., as a pentafluorophenyl ester) for cyclization.

Glycopeptide Production

The hydroxyl group, unmasked after allyl removal, is glycosylated using glycosyltransferases or chemical methods. For example, Fmoc-Ser-OAll derivatives have been used to synthesize mucin-related O-linked glycopeptides, critical for studying cancer biomarkers .

Challenges and Mitigation Strategies

Risk of β-Elimination

Basic conditions (e.g., piperidine >20%) can induce β-elimination in serine derivatives, forming dehydroalanine. Using DBU at elevated temperatures (90°C) minimizes this risk by accelerating Fmoc removal before elimination occurs .

Racemization During Coupling

Although Fmoc-Ser-OAll exhibits low racemization propensity (<1% under HATU/DIEA activation), prolonged coupling times (>1 hour) or excessive base can increase epimerization. Optimal conditions use HATU (2.9 eq) and DIEA (8 eq) for 1-minute couplings .

Future Directions and Innovations

Photocleavable Allyl Derivatives

Recent efforts aim to replace traditional allyl groups with photocleavable variants (e.g., nitroveratryl), enabling light-triggered deprotection for spatial control in peptide synthesis .

Machine Learning-Guided Synthesis

Predictive models are being trained to optimize Fmoc-Ser-OAll coupling efficiency and deprotection times, reducing waste and improving yields in complex peptide projects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume